![molecular formula C16H17NO2 B3052468 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one CAS No. 4173-65-3](/img/structure/B3052468.png)
3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one
Overview
Description
“3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one” is a complex organic compound. It is related to the family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries . The molecular structures of similar compounds have been synthesized via Schiff bases reduction route .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, a continuous flow microreactor system was developed to synthesize a related compound, N-(3-Amino-4-methylphenyl)benzamide, using readily available 4-methylbenzene-1,3-diamine as a starting material and benzoic anhydride as an acylating agent . Another study reported the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol via a Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, consisting of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a study on the synthesis of 1,2,4-triazole-containing scaffolds used 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 3-Amino-3-(4-methoxyphenyl)propionic acid has a molecular weight of 195.22 . Another compound, 4-Methoxyacetophenone, has a molecular weight of 150.17 .Scientific Research Applications
Antioxidant Activity
The compound has been found to have significant antioxidant activity. In a study, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was tested to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The compound has shown potential in anticancer research. It was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line .
Synthesis of Novel Derivatives
The compound is used in the synthesis of novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc .
Starting Material for Dyes
The compound is an important starting material for the synthesis of many compounds such as azo dyes .
Starting Material for Dithiocarbamate
The compound is also used for the preparation of compounds such as dithiocarbamates .
Suzuki–Miyaura Coupling
The compound can potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown antioxidant and anticancer activities .
Mode of Action
It’s worth noting that similar compounds have shown to exhibit antioxidant activity, which suggests that they may interact with reactive oxygen species (ros) and neutralize them .
Biochemical Pathways
Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular damage .
Pharmacokinetics
Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution .
Result of Action
Similar compounds have shown antioxidant and anticancer activities, suggesting that they may protect cells from oxidative damage and inhibit the growth of cancer cells .
properties
IUPAC Name |
3-(4-methoxyanilino)-1-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-12-11-16(18)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCJCWNTKMVVTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401542 | |
Record name | 3-(4-methoxyanilino)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one | |
CAS RN |
4173-65-3 | |
Record name | 3-(4-methoxyanilino)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((4-METHOXYPHENYL)AMINO)PROPIOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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